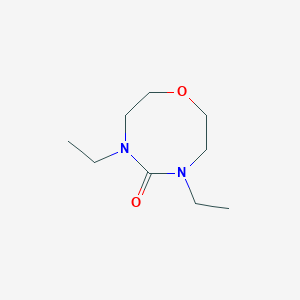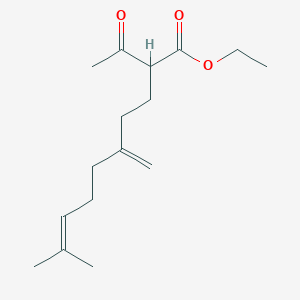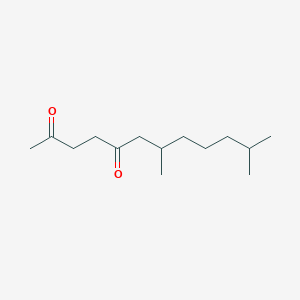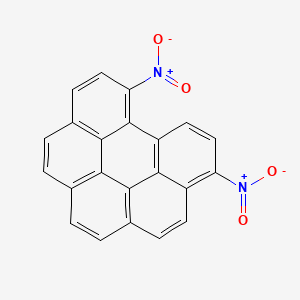
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications This compound is composed of a sequence of amino acids, including tyrosine, alanine, phenylalanine, and glycine, with a benzyl group attached to the glycine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are then sequentially added through a series of coupling and deprotection steps. The benzyl group is introduced at the glycine residue during the synthesis process. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-quality reagents and optimized reaction conditions is crucial to achieving high yields and purity. Industrial production also involves rigorous quality control measures to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the benzyl group or other reactive sites within the peptide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out under mild conditions to prevent degradation of the peptide.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol (DTT) are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction of peptide bonds can result in smaller peptide fragments.
Applications De Recherche Scientifique
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide sequence and the presence of the benzyl group contribute to its binding affinity and specificity. Upon binding to its target, the compound can modulate signaling pathways or enzymatic activity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-benzylglycinamide can be compared to other similar peptide compounds, such as:
L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine:
L-Phenylalanyl-L-phenylalanine: A dipeptide with distinct structural and functional properties.
Modified phenylalanines and tyrosines: Peptides incorporating modified amino acids, such as fluoro- or hydroxyl-substituted phenylalanines and tyrosines, which exhibit diverse physiological and pharmaceutical activities.
Propriétés
Numéro CAS |
83579-03-7 |
|---|---|
Formule moléculaire |
C30H35N5O5 |
Poids moléculaire |
545.6 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[2-(benzylamino)-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C30H35N5O5/c1-20(34-29(39)25(31)16-22-12-14-24(36)15-13-22)28(38)35-26(17-21-8-4-2-5-9-21)30(40)33-19-27(37)32-18-23-10-6-3-7-11-23/h2-15,20,25-26,36H,16-19,31H2,1H3,(H,32,37)(H,33,40)(H,34,39)(H,35,38)/t20-,25+,26+/m1/s1 |
Clé InChI |
HSQWZVIZKHMUQW-BQQUOAEZSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



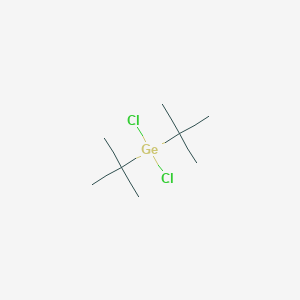
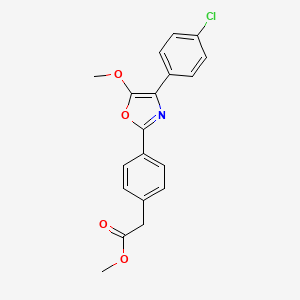
![2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14418770.png)
![2,5,11-Trimethyl-9,10-dioxo-9,10-dihydro-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14418777.png)
![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
![2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone](/img/structure/B14418784.png)
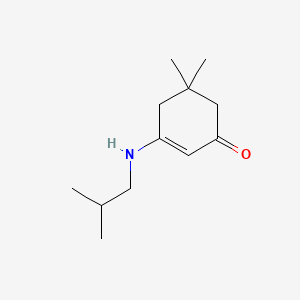
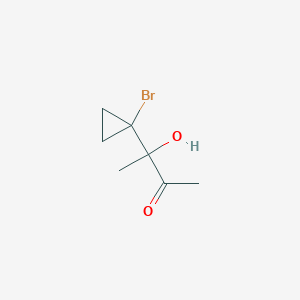
![N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B14418791.png)
